molecular formula C10H18N2O2 B7965922 Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate

Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B7965922
M. Wt: 198.26 g/mol
InChI Key: FGCRPIYICNRHMY-UHFFFAOYSA-N
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Description

Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms and a carboxylate ester group. The tert-butyl variant has a molecular formula of C₁₃H₂₄N₂O₂, a molecular weight of 240.34 g/mol, and serves as a key intermediate in medicinal chemistry, particularly for synthesizing enzyme inhibitors (e.g., tryptophan hydroxylase inhibitors) .

Key properties of the tert-butyl analogue include:

  • TPSA (Topological Polar Surface Area): 38.8 Ų
  • Log S (aqueous solubility): -2.4
  • Bioavailability Score: 0.55 .

Properties

IUPAC Name

methyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-14-9(13)12-7-4-10(8-12)2-5-11-6-3-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCRPIYICNRHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may involve catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . These methods are optimized for high yield and cost-effectiveness, making them suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent RIPK1 kinase inhibitors . The inhibition of RIPK1 kinase can lead to significant anti-necroptotic effects, which are valuable in the treatment of various diseases.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical data for Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate analogues:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features/Substituents Pharmacological Relevance
This compound - C₁₀H₁₆N₂O₂ 196.25 (theoretical) Methyl ester at position 2 Limited data; structural intermediate
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C₁₃H₂₄N₂O₂ 240.34 tert-Butyl ester; higher lipophilicity Enzyme inhibitor intermediate
8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride 291489508-12-4 C₉H₂₀Cl₂N₂ 227.18 Methyl at N8; dihydrochloride salt Enhanced solubility for drug delivery
2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl- 1001054-52-9 C₁₈H₃₂N₂O₂ 294.44 Cyclobutyl substituent at N8 Steric modulation in receptor binding
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-8-(phenylmethyl)- 1463-47-4 C₁₇H₂₂N₂O₂ 286.37 Dione backbone; phenylmethyl group Potential CNS-targeting scaffold

Biological Activity

Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound features a distinctive spirocyclic structure characterized by two nitrogen atoms within its framework. This configuration contributes to its unique chemical reactivity and potential therapeutic applications.

Property Details
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight Approximately 198.27 g/mol
Structural Features Spirocyclic with two nitrogen atoms

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, notably as a potential inhibitor of RIPK1 kinase. Kinase inhibitors play crucial roles in regulating various cellular processes, including apoptosis and inflammation, making them valuable in therapeutic contexts.

Research Findings

  • Enzyme Inhibition : Studies indicate that derivatives of this compound exhibit significant enzyme inhibition properties. For instance, modifications to the compound have led to increased potency against specific kinases, demonstrating its potential as a lead compound for drug development targeting various diseases, including cancer and neurodegenerative disorders .
  • Autophagy Modulation : Recent research has shown that certain derivatives activate autophagy pathways without inducing cytotoxicity in human induced pluripotent stem cell (iPSC)-derived neurons. This suggests a protective role in neurodegenerative conditions where autophagy is disrupted .
  • Cytotoxicity Studies : The viability of cells treated with this compound derivatives was assessed using the MTT assay across different cancer cell lines. Results indicated that while some derivatives exhibited cytotoxic effects, others maintained cell viability at effective concentrations .

1. Kinase Inhibition Study

A study evaluated the kinase inhibition capabilities of various derivatives of this compound. The results demonstrated that specific modifications enhanced inhibitory potency significantly compared to the parent compound.

Derivative IC50 (µM) Comments
Original15Moderate potency
Modified A5Significant improvement in potency
Modified B3Highest potency observed

2. Autophagy Activation Study

In another investigation focusing on autophagy activation in iPSC-derived neurons treated with various derivatives:

Compound Effect on Autophagy Cytotoxicity (Viability %)
DS1040Induced significant activation92%
RH1096Moderate activation90%
ControlNo effect100%

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold for synthesizing more complex compounds with enhanced biological activities. Its role as a building block in medicinal chemistry highlights its importance in developing new therapeutic agents targeting enzyme pathways involved in various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Reactant of Route 2
Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate

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